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Introduction
The SAMS peptide, a synthetic peptide derived from the sequence surrounding Ser79 of

acetyl-CoA carboxylase (ACC), is a highly specific and sensitive substrate for AMP-activated

protein kinase (AMPK).[1][2][3] Its specificity arises from the substitution of a serine residue, a

potential phosphorylation site for other kinases, with an alanine.[1][4] This makes the SAMS
peptide an invaluable tool for accurately measuring AMPK activity in various research and drug

discovery applications.[2][5] This document provides detailed application notes and protocols

for determining and utilizing the optimal concentration of SAMS peptide in kinase assays.

Determining the Optimal SAMS Peptide
Concentration
The optimal substrate concentration in a kinase assay is critical for obtaining accurate and

reproducible data. For routine assays and high-throughput screening (HTS), a SAMS peptide
concentration around its Michaelis-Menten constant (K_m) is generally recommended. The

K_m represents the substrate concentration at which the reaction velocity is half of the

maximum velocity (V_max). Using a concentration near the K_m provides a good balance

between a strong assay signal and sensitivity to inhibitors.
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Kinetic studies have determined the K_m of SAMS peptide for AMPK to be in the range of 15

µM to 27 µM.[1] One study using an ELISA-based assay reported a K_m of 15.68 µM, while

another study using a radioactive method determined the K_m to be 26.67 µM.[1] Therefore, a

concentration range of 15-30 µM is a suitable starting point for most applications. For inhibitor

screening, using a SAMS peptide concentration at or near the K_m is crucial for generating

comparable IC₅₀ values.

Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of SAMS peptide in

AMPK kinase assays.

Parameter Value Reference

SAMS Peptide Sequence HMRSAMSGLHLVKRR [3]

Molecular Weight ~1779 g/mol [3]

K_m for AMPK 15.68 µM [1]

K_m for AMPK 26.67 µM [1]

Recommended Assay

Concentration
15-30 µM [1]

Typical Assay Concentration ~20 µM [3]

Signaling Pathway
The SAMS peptide is a substrate for AMP-activated protein kinase (AMPK), a central regulator

of cellular energy homeostasis. AMPK is activated in response to an increase in the cellular

AMP:ATP ratio, indicating low energy status. Once activated, AMPK phosphorylates a multitude

of downstream targets, including the SAMS peptide in an in vitro assay, to restore energy

balance.
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Caption: AMPK Signaling and SAMS Peptide Phosphorylation.

Experimental Workflow
The general workflow for an AMPK kinase assay using the SAMS peptide involves the

preparation of reagents, the kinase reaction itself, and subsequent detection of the

phosphorylated product. The specific detection method can vary, with common approaches

being radiometric assays, luminescence-based assays (e.g., ADP-Glo™), and ELISA.

1. Reagent Preparation
(Buffer, Kinase, SAMS, ATP)

2. Reaction Setup
(Combine reagents in plate)

3. Initiate Reaction
(Add ATP)

4. Incubation
(e.g., 30°C for 15-60 min)

5. Terminate Reaction
(e.g., Add stop solution)

6. Signal Detection
(Radiometric, Luminescence, etc.) 7. Data Analysis

Click to download full resolution via product page

Caption: General workflow for an in vitro kinase assay.

Experimental Protocols
Below are detailed protocols for two common types of kinase assays using the SAMS peptide.
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Protocol 1: Radiometric Kinase Assay using [γ-³²P]ATP
This protocol measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP

onto the SAMS peptide.

Materials:

Active AMPK enzyme

SAMS Peptide

[γ-³²P]ATP

Unlabeled ATP

AMPK Reaction Buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300

µM AMP)[3]

75 mM Magnesium Chloride

P81 phosphocellulose paper

0.75% Phosphoric acid

Acetone

Scintillation cocktail and counter

Procedure:

Prepare Stock Solutions:

SAMS Peptide Stock (e.g., 80 µM): Dilute the SAMS peptide in AMPK Reaction Buffer.[3]

AMPK Enzyme: Dilute active AMPK to the desired concentration in AMPK Reaction Buffer.

[γ-³²P]ATP/ATP Mixture: Prepare a mixture of [γ-³²P]ATP and unlabeled ATP in 75 mM

MgCl₂. The final concentration of unlabeled ATP is typically around 500 µM.[3]
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Set up the Kinase Reaction (Total volume per assay: 40 µL):

In a microcentrifuge tube, add the following in order:

10 µL of AMPK Reaction Buffer[3]

10 µL of SAMS peptide solution (final concentration ~20 µM)[3]

10 µL of diluted AMPK enzyme (final amount 10-100 mU)[3]

Include a "no enzyme" control for background measurement.

Initiate the Reaction:

Add 10 µL of the [γ-³²P]ATP/ATP mixture to each tube to start the reaction.[3]

Incubation:

Incubate the reaction tubes at 30°C for 15 minutes in a shaking incubator.[3]

Stop the Reaction and Spot:

Spot 35 µL of the reaction mixture onto the center of a 2x2 cm P81 phosphocellulose

paper square.[3]

Washing:

Wash the P81 paper squares three times for 5-10 minutes each in 0.75% phosphoric acid

to remove unincorporated [γ-³²P]ATP.[3]

Perform one final wash with acetone.[3]

Detection:

Transfer the dried P81 paper squares to scintillation vials.

Add 5 mL of scintillation cocktail to each vial.

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-BE-Site/fr_FR/-/EUR/ShowDocument-File?ProductSKU=MM_NF-12-355&DocumentUID=4720151&DocumentType=COA&Language=EN&Country=US&ProductBatchNo=17996&Origin=PDP
https://www.benchchem.com/product/b612538?utm_src=pdf-body
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-BE-Site/fr_FR/-/EUR/ShowDocument-File?ProductSKU=MM_NF-12-355&DocumentUID=4720151&DocumentType=COA&Language=EN&Country=US&ProductBatchNo=17996&Origin=PDP
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-BE-Site/fr_FR/-/EUR/ShowDocument-File?ProductSKU=MM_NF-12-355&DocumentUID=4720151&DocumentType=COA&Language=EN&Country=US&ProductBatchNo=17996&Origin=PDP
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-BE-Site/fr_FR/-/EUR/ShowDocument-File?ProductSKU=MM_NF-12-355&DocumentUID=4720151&DocumentType=COA&Language=EN&Country=US&ProductBatchNo=17996&Origin=PDP
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-BE-Site/fr_FR/-/EUR/ShowDocument-File?ProductSKU=MM_NF-12-355&DocumentUID=4720151&DocumentType=COA&Language=EN&Country=US&ProductBatchNo=17996&Origin=PDP
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-BE-Site/fr_FR/-/EUR/ShowDocument-File?ProductSKU=MM_NF-12-355&DocumentUID=4720151&DocumentType=COA&Language=EN&Country=US&ProductBatchNo=17996&Origin=PDP
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-BE-Site/fr_FR/-/EUR/ShowDocument-File?ProductSKU=MM_NF-12-355&DocumentUID=4720151&DocumentType=COA&Language=EN&Country=US&ProductBatchNo=17996&Origin=PDP
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-BE-Site/fr_FR/-/EUR/ShowDocument-File?ProductSKU=MM_NF-12-355&DocumentUID=4720151&DocumentType=COA&Language=EN&Country=US&ProductBatchNo=17996&Origin=PDP
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

Subtract the CPM of the "no enzyme" control from the CPM of the enzyme-containing

samples to determine the specific kinase activity.

Protocol 2: Luminescence-Based Kinase Assay (e.g.,
ADP-Glo™)
This protocol measures the amount of ADP produced in the kinase reaction, which is then

converted to a luminescent signal.

Materials:

Active AMPK enzyme

SAMS Peptide

ATP

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (or similar)

White, opaque multi-well plates

Procedure:

Prepare Reagents:

Prepare the kinase, SAMS peptide, and ATP at 2x the final desired concentration in the

Kinase Assay Buffer.

Set up the Kinase Reaction:

In a white multi-well plate, add the reagents in the following order:

Kinase Assay Buffer
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SAMS peptide solution

Diluted active AMPK enzyme

Include a "no enzyme" control.

Initiate the Reaction:

Add the ATP solution to each well to start the reaction. The final reaction volume is

typically 10-25 µL.

Incubation:

Incubate the plate at 30°C for 30-60 minutes.

Terminate the Reaction and Detect ADP:

Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete

the remaining ATP.

Develop Luminescent Signal:

Add Kinase Detection Reagent to each well.

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a

luminescent signal.

Measure Luminescence:

Read the luminescence using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus to the

kinase activity. Calculate the net luminescence by subtracting the "no enzyme" control

signal.
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Conclusion
The SAMS peptide is a robust and specific substrate for measuring AMPK activity. For optimal

results, it is recommended to use a SAMS peptide concentration within its K_m range of 15-30

µM. The detailed protocols provided for both radiometric and luminescence-based assays offer

reliable methods for quantifying AMPK activity in various research and drug discovery settings.

Proper optimization of assay conditions, including substrate concentration, is paramount for

generating high-quality, reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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